molecular formula C9H7ClN2O B11718918 1-(4-chlorophenyl)-1H-pyrazol-5-ol

1-(4-chlorophenyl)-1H-pyrazol-5-ol

Cat. No.: B11718918
M. Wt: 194.62 g/mol
InChI Key: FZEHPWOJSHFTQG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl group imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as ferric chloride. The process involves heating the reaction mixture to around 65°C and maintaining it for several hours to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through filtration and recrystallization processes to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(4-chlorophenyl)-1H-pyrazol-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-chlorophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEHPWOJSHFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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